Edicotinib

Overview

Description

Mechanism of Action

Target of Action

Edicotinib, also known as JNJ-40346527, is an oral, selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) tyrosine kinase . CSF-1R is a receptor tyrosine kinase that is primarily expressed on the myeloid lineage, including macrophages and granulocytes . CSF-1R ligands promote survival, proliferation, and differentiation of macrophages and microglia, and they also spur the growth of some cancers .

Mode of Action

This compound interacts with CSF-1R, leading to a dose-dependent decrease of CSF-1R activation . This interaction results in the inhibition of the ERK1/2 phosphorylation .

Biochemical Pathways

The inhibition of CSF-1R by this compound affects several biochemical pathways. It impairs cholesterol synthesis, fatty acid metabolism, and hypoxia-driven expression of dihydropyrimidine dehydrogenase, an enzyme responsible for the 5-fluorouracil macrophage-mediated chemoresistance . This inhibition leads to a downregulation of the expression of SREBP2, a transcription factor that controls cholesterol and fatty acid synthesis .

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. In Alzheimer’s disease, activation and proinflammatory cytokine release by microglia are essential mediators of pathology. This compound has been tested in mouse models of prion disease and tauopathy, where it entered the brain and inhibited proliferation of microglia . It also blocked microglia proliferation and the production of the cytokines IL1β and TNFα . Furthermore, it reduced tau phosphorylation and neurodegeneration in the spinal cord, improved motor skills, and normalized the gene expression profile of microglia .

Action Environment

The action of this compound can be influenced by environmental factors, particularly the cellular environment. The immune composition of the tumor microenvironment (TME) differs across soft tissue and bone, the most common site of treatment-refractory metastasis . Understanding immunosuppressive mechanisms specific to TMEs will enable rational immunotherapy strategies to generate effective antitumor immune responses . This compound may alter the balance within the prostate TME to promote antitumor immune responses .

Biochemical Analysis

Biochemical Properties

Edicotinib plays a significant role in biochemical reactions by inhibiting the CSF-1R tyrosine kinase . This receptor is involved in the survival, proliferation, and differentiation of macrophages and microglia . This compound’s interaction with CSF-1R leads to a decrease in the activation and proinflammatory cytokine release by microglia .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the proliferation of microglia and reducing the production of proinflammatory cytokines like IL1β and TNFα . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its binding interactions with CSF-1R . By inhibiting this receptor, this compound blocks microglia proliferation and reduces tau phosphorylation and neurodegeneration in the spinal cord .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to inhibit microglial expansion and attenuate microglial proliferation and neurodegeneration over time

Metabolic Pathways

This compound is involved in the CSF-1R signaling pathway

Transport and Distribution

It is known that this compound is brain penetrant , suggesting that it can cross the blood-brain barrier.

Preparation Methods

The synthesis of JNJ-40346527 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of chemical reactions involving heteroaryl carboxamides and other organic intermediates . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

JNJ-40346527 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: JNJ-40346527 can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Chemistry: The compound is used as a tool to study the inhibition of CSF-1R and its effects on various cellular processes.

Medicine: The compound has shown potential in the treatment of diseases such as Hodgkin lymphoma, rheumatoid arthritis, and inflammatory bowel disease by inhibiting CSF-1R signaling

Comparison with Similar Compounds

JNJ-40346527 is unique in its high selectivity for CSF-1R compared to other similar compounds. Some similar compounds include:

Pexidartinib: Another CSF-1R inhibitor used in the treatment of tenosynovial giant cell tumor.

Emactuzumab: A monoclonal antibody targeting CSF-1R, used in clinical trials for various cancers.

PLX3397: A small molecule inhibitor of CSF-1R, used in the treatment of pigmented villonodular synovitis. Compared to these compounds, JNJ-40346527 has shown a favorable safety and tolerability profile in clinical studies

Biological Activity

Edicotinib, also known as JNJ-40346527, is a small molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF-1R). This compound has garnered attention for its potential therapeutic applications in various diseases, particularly in oncology and autoimmune disorders. The following sections provide an overview of its biological activity, including mechanisms of action, clinical studies, and safety profiles.

This compound selectively inhibits CSF-1R, which plays a crucial role in the survival and proliferation of macrophages. By blocking this receptor, this compound can modulate immune responses and inhibit tumor-associated macrophage activity, which is often linked to tumor progression and metastasis. This mechanism is particularly relevant in the context of cancers where macrophages contribute to the tumor microenvironment.

Overview of Trials

Clinical trials have been conducted to evaluate the safety and efficacy of this compound in various settings. Below is a summary of key studies:

Notable Findings

- Safety Profile : In a Phase I trial, this compound was generally well-tolerated with manageable side effects such as fatigue and gastrointestinal disturbances. The maximum tolerated dose was identified, allowing for further exploration in subsequent phases .

- Efficacy in NSCLC : In a Phase II study involving patients with NSCLC, this compound demonstrated an objective response rate (ORR) of approximately 30%, suggesting potential as a treatment option for this patient population. However, further studies are necessary to confirm these findings and establish long-term benefits .

- Impact on Macrophage Activity : Research indicated that this compound effectively reduced the number of tumor-associated macrophages in treated patients, correlating with improved clinical outcomes .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study 1 : A patient with refractory NSCLC showed significant tumor reduction after treatment with this compound combined with standard chemotherapy. Imaging studies indicated a 50% decrease in tumor size after three months .

- Case Study 2 : In patients with autoimmune conditions characterized by macrophage overactivity, this compound led to a marked decrease in inflammatory markers such as IL-6 and TNF-alpha, suggesting its role in modulating immune responses effectively .

Properties

IUPAC Name |

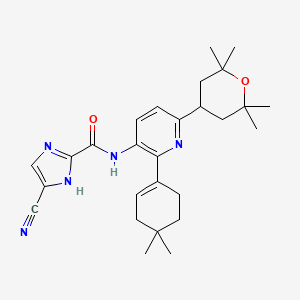

5-cyano-N-[2-(4,4-dimethylcyclohexen-1-yl)-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N5O2/c1-25(2)11-9-17(10-12-25)22-21(32-24(33)23-29-16-19(15-28)30-23)8-7-20(31-22)18-13-26(3,4)34-27(5,6)14-18/h7-9,16,18H,10-14H2,1-6H3,(H,29,30)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVPFDRNGHMRJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142363-52-7 | |

| Record name | Edicotinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1142363527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-40346527 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12504 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EDICOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NU609VYNF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.